Bromodomain inhibitor-12

BRD4 inhibition BET bromodomain IC50 comparison

Generic BET inhibitors can introduce confounding anti-proliferative effects in autoimmune disease models. Bromodomain inhibitor-12 (example 303) is a structurally defined single-component probe engineered specifically for inflammatory pathways. - **Application**: Collagen-induced arthritis (CIA) & DSS-induced colitis models; PBMC cytokine release assays. - **Identity**: C28H38N4O5, MW 510.63. - **Supply**: Includes in vivo dosing guidance (IP/oral gavage).

Molecular Formula C28H38N4O5
Molecular Weight 510.6 g/mol
Cat. No. B12373075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromodomain inhibitor-12
Molecular FormulaC28H38N4O5
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C
InChIInChI=1S/C28H38N4O5/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3/t19-,25+/m1/s1
InChIKeyIKOVXILCHUDKDH-CLOONOSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromodomain Inhibitor-12 for Autoimmune & Inflammatory Disease Research


Bromodomain inhibitor-12 (also designated as Example 303 from patent US10112941) is a small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [1]. This compound exhibits exceptional potency against the first bromodomain of BRD4, with a reported IC50 value of less than 5 nM in biochemical binding assays [1]. Distinct from many clinically advanced BET inhibitors developed primarily for oncology, Bromodomain inhibitor-12 is specifically referenced for research applications in autoimmune and inflammatory diseases . The compound is commercially available as the free base (CAS 2010124-06-6) and as an edisylate salt (CAS 2010124-27-1) to enhance aqueous solubility.

Profiled for autoimmune & inflammatory disease research
Single-component bromodomain probe with defined architecture
Supplier-provided formulation guidance for in vivo models

Bromodomain Inhibitor-12 vs. Generic BET Inhibitors


BET bromodomain inhibitors constitute a chemically and pharmacologically diverse class, with substantial variability in target potency, intra-family selectivity, and off-target profiles [1][2]. While many inhibitors (e.g., JQ1, I-BET762, OTX015) function as pan-BET ligands with comparable affinities across BRD2, BRD3, and BRD4, others exhibit preferential binding to specific BET family members or individual bromodomains [2]. Consequently, substituting Bromodomain inhibitor-12 with a generic BET inhibitor in experimental protocols without empirical validation may introduce confounding variables, including altered transcriptional responses, divergent cellular phenotypes, and inconsistent in vivo pharmacodynamics [1]. The sub-5 nM BRD4 IC50 of Bromodomain inhibitor-12 distinguishes it from many first-generation BET inhibitors and may confer unique advantages in systems requiring high target engagement at low compound concentrations [3].

Bromodomain inhibitor-12
Generic BET inhibitors (e.g., JQ1, I-BET-762)
Autoimmune/inflammatory indication profile Referenced for rheumatoid arthritis and IBD models; may reduce cytotoxicity confounders in non-oncology studies.
Primarily oncology research profile Anti-proliferative effects can confound inflammation readouts; endpoint context may not transfer directly.
Supplied in vivo formulation Pre-optimized injection vehicle provided for consistent exposure across studies.
Researcher-dependent formulation No standard formulation; variability in solubility and PK may occur, requiring independent validation.

Bromodomain Inhibitor-12 Differentiation Profile


Autoimmune vs. Oncology Indication Profiling

In a biochemical binding assay measuring inhibition of BRD4 bromodomain 1 (BD1), Bromodomain inhibitor-12 (US10112941, Example 303) exhibited an IC50 of <5 nM [1]. This potency exceeds that of several widely used and clinically advanced BET inhibitors evaluated under comparable assay conditions. The prototypical BET inhibitor JQ1 displays an IC50 of approximately 77 nM for BRD4 BD1 [2], while I-BET762 (GSK525762) demonstrates an IC50 of 36 nM , and CPI-0610 (Pelabresib) exhibits an IC50 of 39 nM . OTX015 (Birabresib) exhibits an IC50 range of 92-112 nM against BRD4 .

Autoimmune vs. Oncology Profiling
Class-level
Designed for autoimmune/inflammatory models vs. oncology-focused (+)-JQ1/I-BET-762
Supports autoimmune study tool selection
Class-level inference from vendor datasheets; independent validation needed
BRD4 inhibition BET bromodomain IC50 comparison

Defined Structural Identity for Reproducibility

While comprehensive selectivity profiling data for Bromodomain inhibitor-12 across the broader bromodomain family are not publicly disclosed, the compound's exceptional sub-5 nM IC50 against BRD4 BD1 suggests a high degree of target engagement at this specific bromodomain [1]. In contrast, pan-BET inhibitors such as JQ1 and I-BET762 exhibit relatively balanced inhibitory activities across BRD2, BRD3, and BRD4, with IC50 values typically falling within a 2- to 5-fold range among BET family members [2]. The structure of Bromodomain inhibitor-12, derived from the chemical series disclosed in US10112941, contains distinct heterocyclic features that may confer differential binding interactions with individual BET bromodomains [3].

Defined Structural Identity
Data to verify
Single entity: C28H38N4O5, MW 510.63; SMILES, InChIKey disclosed
Enables SAR correlation and batch consistency
Supplier-reported; verify by independent analysis (NMR, LC-MS)
BET selectivity BRD4 specificity Epigenetic targeting

Optimized Formulation for In Vivo Autoimmune Models

Bromodomain inhibitor-12 is commercially available as both the free base (CAS 2010124-06-6) and the edisylate salt form (CAS 2010124-27-1) . The edisylate (1,2-ethanedisulfonate) salt is specifically offered by multiple vendors to improve aqueous solubility and facilitate dissolution in biological assay buffers . In contrast, many widely used BET inhibitors such as JQ1 and I-BET762 are primarily supplied as free bases or hydrochloride salts, which may exhibit more limited aqueous solubility profiles requiring DMSO stock solutions or specialized formulation vehicles .

In Vivo Formulation Readiness
Data to verify
Specific injection formulation: DMSO:PEG300:Tween 80:Saline (10:40:5:45)
Supports in vivo bioavailability study setup
Vendor-provided protocol; validate in your model for exposure consistency
Aqueous solubility Edisylate salt Formulation

Application Focus: Bromodomain inhibitor-12 is Specifically Referenced for Autoimmune and Inflammatory Disease Research

According to vendor technical datasheets and the original patent disclosure (US10112941), Bromodomain inhibitor-12 is specifically indicated for research applications in autoimmune and inflammatory diseases [1]. This contrasts with the primary clinical development focus of most advanced BET inhibitors, which have been pursued predominantly for oncology indications. For instance, I-BET762 (Molibresib), CPI-0610 (Pelabresib), and OTX015 (Birabresib) have all been advanced in clinical trials for hematological malignancies and solid tumors [2][3]. While these oncology-focused BET inhibitors also modulate inflammatory pathways, their development trajectories and associated literature are heavily weighted toward cancer biology.

Autoimmune disease Inflammation Immunology

Bromodomain Inhibitor-12 Research Applications


BET Target Validation in Rheumatoid Arthritis Models

Bromodomain inhibitor-12 is optimally deployed in biochemical and cell-based assays designed to interrogate BRD4-mediated transcriptional programs in immune cell populations, including macrophages, T cells, and B cells. The compound's sub-5 nM IC50 against BRD4 BD1 [1] supports high target engagement at low nanomolar concentrations, enabling precise dose-response studies of BET-dependent inflammatory gene expression (e.g., IL-6, TNF-α, IL-1β).

Inflammatory Modulator Screening in Human Immune Cells

Given the explicit reference to autoimmune and inflammatory disease research in the originating patent [2] and vendor specifications , Bromodomain inhibitor-12 is particularly suited for in vivo efficacy studies in rodent models of rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and psoriasis. The edisylate salt form facilitates aqueous formulation for intraperitoneal or oral gavage administration.

BET Inhibition Pharmacodynamics in IBD Models

For laboratories requiring a potent BET bromodomain inhibitor but seeking to avoid the extensive oncology-associated literature and potential confounding factors of clinically advanced compounds, Bromodomain inhibitor-12 serves as a suitable tool compound. Its sub-5 nM potency [1] ensures robust target inhibition, while its primary association with immunology research [2] may simplify experimental interpretation and reduce regulatory or institutional review complexity compared to oncology-focused agents.

Combination Therapy Studies with Immunomodulatory Agents

Bromodomain inhibitor-12 may be evaluated in combination with established immunomodulatory therapeutics (e.g., JAK inhibitors, anti-TNF biologics, or corticosteroids) to assess potential synergistic effects in inflammatory disease models. The compound's high potency [1] permits the use of sub-maximal doses in combination regimens, potentially revealing additive or synergistic interactions while minimizing BET inhibitor-associated toxicity.

Application
Selection Property
Validation Focus
Rheumatoid arthritis BET target validation
Autoimmune disease research profiling
Inflammatory cytokine and joint pathology endpoints in preclinical arthritis models
Inflammatory modulator screening reference
Well-defined chemical structure for phenotypic attribution
Cytokine release modulation in human PBMC/T-cell assays
IBD pharmacodynamic model tool
Supplied in vivo formulation guidance
GI exposure, target engagement, and mucosal inflammation endpoints in murine colitis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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